molecular formula C24H29N3O4 B266267 4-[(4-butoxyphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-butoxyphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

Katalognummer B266267
Molekulargewicht: 423.5 g/mol
InChI-Schlüssel: KBQMYTWLQMKUFL-XDOYNYLZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-butoxyphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one, also known as BAY 41-2272, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and has been shown to exhibit a variety of biological activities.

Wirkmechanismus

The mechanism of action of 4-[(4-butoxyphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one 41-2272 involves the activation of the enzyme soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to the relaxation of smooth muscle cells, which can help to reduce blood pressure and improve blood flow. Additionally, cGMP has been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to the therapeutic potential of this compound 41-2272.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a variety of biochemical and physiological effects, including vasodilation, anti-inflammatory, and anti-oxidant effects. It has also been shown to inhibit platelet aggregation, which may have implications for the treatment of cardiovascular diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-[(4-butoxyphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one 41-2272 in lab experiments is its well-characterized mechanism of action. Additionally, it has been shown to exhibit a variety of biological activities, which may make it useful for studying a range of physiological processes. However, one limitation of using this compound 41-2272 in lab experiments is its potential toxicity, which may limit its use in certain contexts.

Zukünftige Richtungen

There are several potential future directions for research on 4-[(4-butoxyphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one 41-2272. One area of interest is the development of novel therapeutic applications, particularly in the treatment of cardiovascular diseases. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound 41-2272, as well as its potential toxicity and limitations. Finally, there may be opportunities to develop new derivatives of this compound 41-2272 with improved pharmacological properties.

Synthesemethoden

The synthesis of 4-[(4-butoxyphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one 41-2272 involves several steps, including the condensation of 4-butoxybenzaldehyde with glycine, followed by the reaction with 2-(dimethylamino)ethylamine and pyridine-4-carboxaldehyde. The resulting product is then subjected to a cyclization reaction to form the final compound.

Wissenschaftliche Forschungsanwendungen

4-[(4-butoxyphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. It has been shown to exhibit vasodilatory effects, which can help to reduce blood pressure and improve blood flow. Additionally, this compound 41-2272 has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic potential.

Eigenschaften

Molekularformel

C24H29N3O4

Molekulargewicht

423.5 g/mol

IUPAC-Name

(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C24H29N3O4/c1-4-5-16-31-19-8-6-18(7-9-19)22(28)20-21(17-10-12-25-13-11-17)27(15-14-26(2)3)24(30)23(20)29/h6-13,21,28H,4-5,14-16H2,1-3H3/b22-20-

InChI-Schlüssel

KBQMYTWLQMKUFL-XDOYNYLZSA-N

Isomerische SMILES

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(C)C)C3=CC=NC=C3)/O

SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=NC=C3)O

Kanonische SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=NC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.